molecular formula C23H23N3O5 B021690 Acétate de Desméthyl Erlotinib CAS No. 183320-15-2

Acétate de Desméthyl Erlotinib

Numéro de catalogue: B021690
Numéro CAS: 183320-15-2
Poids moléculaire: 421.4 g/mol
Clé InChI: XSMVZQAPXNUGBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethyl Erlotinib Acetate (DEA) is a synthetic compound that is a derivative of the small molecule Erlotinib, which is used in the treatment of certain types of cancer. DEA is a prodrug of Erlotinib which is converted in vivo to the active form of the drug. DEA has been found to have a higher bioavailability and longer half-life than Erlotinib, making it an attractive option for cancer therapy. DEA has also been studied for its potential use in laboratory experiments, such as in cell culture and biochemical assays.

Applications De Recherche Scientifique

Thérapeutiques anticancéreuses

L'Acétate de Desméthyl Erlotinib a été étudié pour ses effets thérapeutiques dans le traitement du cancer, en particulier dans le CNPC. Il agit en inhibant la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR), qui est souvent surexprimée ou mutée dans les cellules cancéreuses . Cette inhibition bloque les voies de transduction du signal qui favorisent la prolifération et la survie cellulaires, entraînant la mort des cellules cancéreuses.

Études de pharmacocinétique

La recherche sur la pharmacocinétique de l'this compound implique la compréhension de son absorption, sa distribution, son métabolisme et son excrétion (ADME). Des études ont développé des méthodes pour la détermination simultanée de l'Erlotinib et de ses métabolites dans les fluides biologiques, ce qui est crucial pour optimiser les régimes posologiques et améliorer les résultats thérapeutiques .

Métabolisme des médicaments

L'this compound joue un rôle important dans le métabolisme de l'Erlotinib. Des études ont montré qu'il est principalement métabolisé par les enzymes du cytochrome P450 dans le foie. Comprendre son métabolisme est essentiel pour prédire les interactions médicamenteuses et les effets indésirables .

Essais cliniques

L'this compound a été évalué dans des essais cliniques pour évaluer son efficacité et son profil de sécurité. Ces essais sont essentiels pour déterminer le potentiel thérapeutique du composé dans divers cancers et pour obtenir l'approbation réglementaire .

Pharmacodynamique

La pharmacodynamique de l'this compound implique l'étude de ses effets sur l'organisme, en particulier son activité antitumorale. La recherche s'est concentrée sur sa capacité à induire l'apoptose dans les cellules cancéreuses et son impact sur la croissance tumorale .

Méthodes analytiques

Le développement de méthodes analytiques pour l'this compound est essentiel pour le contrôle de la qualité et la formulation des médicaments. .

Mécanisme D'action

Mode of Action

Desmethyl Erlotinib Acetate inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition disrupts the EGFR-mediated signal transduction pathways, which play a role in the pathogenesis of various cancers .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib Acetate affects multiple biochemical pathways. EGFR has been implicated in several cancer-related signal transduction pathways, including cellular proliferation, adhesion, migration, neoangiogenesis, and apoptosis inhibition . By inhibiting EGFR, Desmethyl Erlotinib Acetate disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of Desmethyl Erlotinib Acetate involves its absorption, distribution, metabolism, and excretion (ADME). The concentration ranges of Erlotinib and Desmethyl Erlotinib in serum were 380–6510 and 66–558 ng mL−1, respectively, in patients under treatment . .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib Acetate’s action primarily involve the inhibition of cancer cell proliferation and survival. By inhibiting EGFR, it disrupts the signal transduction pathways that regulate these cellular processes . This leads to a decrease in the proliferation and survival of cancer cells, thereby exerting its antineoplastic effects .

Action Environment

The action, efficacy, and stability of Desmethyl Erlotinib Acetate can be influenced by various environmental factors. For instance, the presence of activating mutations in the EGFR gene can enhance the efficacy of EGFR inhibitors like Desmethyl Erlotinib Acetate . .

Safety and Hazards

Desmethyl Erlotinib Acetate is for research use only and is not intended for diagnostic or therapeutic use . It may be harmful if swallowed and may cause eye irritation . In case of accidental ingestion or contact with eyes, immediate medical attention is advised .

Analyse Biochimique

Biochemical Properties

Desmethyl Erlotinib Acetate interacts with EGFR, a type I receptor tyrosine kinase, which is involved in the regulation of cellular differentiation and proliferation . The compound binds to the ATP-binding site of the EGFR tyrosine kinase in a reversible fashion .

Cellular Effects

Desmethyl Erlotinib Acetate, like Erlotinib, has an impact on various types of cells and cellular processes. It influences cell function by inhibiting EGFR tyrosine kinase activity, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Desmethyl Erlotinib Acetate involves its binding to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, affecting downstream signaling pathways and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be detected in serum samples from patients under treatment .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Desmethyl Erlotinib Acetate in animal models. Studies on Erlotinib, the parent compound, have shown that its effects can vary with different dosages .

Metabolic Pathways

Desmethyl Erlotinib Acetate is metabolized primarily by CYP3A4, CYP3A5, and CYP1A1 . It may also interact with other enzymes or cofactors involved in its metabolic pathways.

Transport and Distribution

Erlotinib, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane .

Propriétés

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581467
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-15-2
Record name Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title product of Example 30 (160 mg, 0.368 mmol); was treated with cesium acetate (707 mg, 3.68 mmol) in DMF (3 mL) at 120° C. under an atmosphere of N2 for 16 hours. The reaction mixture was partitioned between brine and CHCl3, and the organic extract was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford a residue (285 mg) which was recrystallized from ethylacetate/hexane. (134 mg; M.P. 84°-87° C.; LC-MS: 422 (MH+); anal. RP18-HPLC RT: 4.38 min.).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
cesium acetate
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Erlotinib Acetate
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib Acetate
Reactant of Route 3
Reactant of Route 3
Desmethyl Erlotinib Acetate
Reactant of Route 4
Reactant of Route 4
Desmethyl Erlotinib Acetate
Reactant of Route 5
Reactant of Route 5
Desmethyl Erlotinib Acetate
Reactant of Route 6
Reactant of Route 6
Desmethyl Erlotinib Acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.